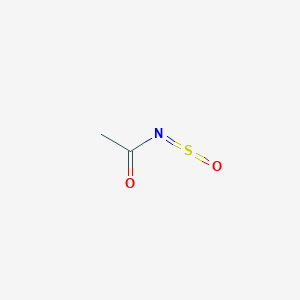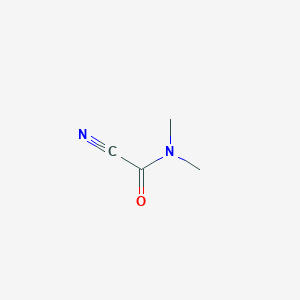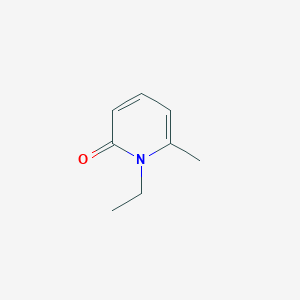
Nicotinonitrile, 1-butyl-1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinonitrile, 1-butyl-1,4-dihydro- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. Nicotinonitrile, 1-butyl-1,4-dihydro- is primarily used in the synthesis of other chemical compounds and has a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of Nicotinonitrile, 1-butyl-1,4-dihydro- is not well understood. However, it is believed to act as a nucleophile in chemical reactions, which allows it to participate in a wide range of organic reactions.
Effets Biochimiques Et Physiologiques
Nicotinonitrile, 1-butyl-1,4-dihydro- does not have any known biochemical or physiological effects. It is primarily used in chemical reactions and has no known therapeutic or toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nicotinonitrile, 1-butyl-1,4-dihydro- in lab experiments is its versatility. It can be used in a wide range of chemical reactions and is a useful reagent in organic synthesis. However, one limitation is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Orientations Futures
There are several potential future directions for research involving Nicotinonitrile, 1-butyl-1,4-dihydro-. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the investigation of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research may be conducted to better understand its mechanism of action and potential applications in various fields of research.
Méthodes De Synthèse
Nicotinonitrile, 1-butyl-1,4-dihydro- can be synthesized using several different methods. One common method involves the reaction of 1,4-dihydro-nicotinonitrile with butyl lithium in the presence of a catalyst. Another method involves the reaction of 1,4-dihydro-nicotinonitrile with butyl magnesium chloride in the presence of a catalyst.
Applications De Recherche Scientifique
Nicotinonitrile, 1-butyl-1,4-dihydro- has a wide range of applications in scientific research. It is commonly used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Propriétés
Numéro CAS |
19424-18-1 |
|---|---|
Nom du produit |
Nicotinonitrile, 1-butyl-1,4-dihydro- |
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-butyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2/c1-2-3-6-12-7-4-5-10(8-11)9-12/h4,7,9H,2-3,5-6H2,1H3 |
Clé InChI |
STKSSCUGZIFETB-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CCC(=C1)C#N |
SMILES canonique |
CCCCN1C=CCC(=C1)C#N |
Synonymes |
1-Butyl-1,4-dihydronicotinonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















